BenchChemオンラインストアへようこそ!

4,7-Dimethoxyquinoline

Physicochemical_profiling Quinoline_basicity Computational_chemistry

4,7-Dimethoxyquinoline (CAS 161327-47-5, molecular formula C₁₁H₁₁NO₂, molecular weight 189.21 g/mol) is a disubstituted quinoline heterocycle bearing methoxy groups at the C‑4 and C‑7 positions of the bicyclic ring system. This specific regioisomer belongs to the broader dimethoxyquinoline family, which encompasses at least 10 positional isomers.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 161327-47-5
Cat. No. B069662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethoxyquinoline
CAS161327-47-5
Synonyms4,7-DIMETHOXYQUINOLINE
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1)OC
InChIInChI=1S/C11H11NO2/c1-13-8-3-4-9-10(7-8)12-6-5-11(9)14-2/h3-7H,1-2H3
InChIKeyPYYVANLRRNVTQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dimethoxyquinoline (CAS 161327-47-5) – Chemical Identity and Procurement-Relevant Baseline


4,7-Dimethoxyquinoline (CAS 161327-47-5, molecular formula C₁₁H₁₁NO₂, molecular weight 189.21 g/mol) is a disubstituted quinoline heterocycle bearing methoxy groups at the C‑4 and C‑7 positions of the bicyclic ring system . This specific regioisomer belongs to the broader dimethoxyquinoline family, which encompasses at least 10 positional isomers. Unlike the extensively studied 6,7‑dimethoxyquinoline scaffold—widely employed as a key intermediate for cabozantinib, tivozanib, and numerous kinase inhibitors—4,7‑dimethoxyquinoline occupies a differentiated and less‑crowded chemical space. Its substitution pattern places one methoxy group adjacent to the quinoline nitrogen (C‑4) and one on the distal benzo ring (C‑7), creating a characteristic electronic asymmetry that distinguishes it from all other dimethoxyquinoline congeners [1].

Why Generic Dimethoxyquinoline Substitution Fails – 4,7-Dimethoxyquinoline Procurement Cannot Default to the 6,7- or 5,7-Isomer


All dimethoxyquinoline isomers share the identical molecular formula (C₁₁H₁₁NO₂) and nominal molecular weight, yet their substitution patterns produce markedly different electronic distributions, hydrogen‑bonding capacities, and steric environments around the quinoline nitrogen . The 6,7‑dimethoxyquinoline isomer positions both electron‑donating methoxy groups on the benzo ring, maximizing π‑donation into the pyridine ring and enhancing N‑1 basicity—a feature exploited in its role as a kinase inhibitor hinge‑binding motif. In contrast, 4,7‑dimethoxyquinoline places one methoxy directly at C‑4 (ortho‑like to the nitrogen), which sterically and electronically modulates N‑1 reactivity in a manner fundamentally different from the 6,7‑isomer. Consequently, a synthetic route or biological assay validated for 6,7‑dimethoxyquinoline cannot be assumed to transfer to the 4,7‑isomer without requalification. Procurement decisions must be compound‑specific and not category‑defaulted .

Quantitative Differentiation Evidence for 4,7-Dimethoxyquinoline (CAS 161327-47-5) Against In‑Class Analogs


Distinct Electronic Asymmetry Versus 6,7‑Dimethoxyquinoline: Predicted pKₐ and logP Divergence

The C‑4 methoxy group in 4,7‑dimethoxyquinoline exerts a direct steric and electronic influence on the quinoline nitrogen (N‑1), whereas in 6,7‑dimethoxyquinoline both methoxy groups reside on the benzo ring and interact with N‑1 only through extended π‑conjugation. This positional difference is predicted to lower the pKₐ of the conjugate acid of 4,7‑dimethoxyquinoline by approximately 0.3–0.5 units relative to the 6,7‑isomer, based on substituent effect models for quinoline [1]. Consequently, under identical aqueous acidic conditions, the 4,7‑isomer will exhibit a lower degree of protonation, directly impacting extraction efficiency, chromatographic retention, and salt formation behavior. This difference matters operationally: a purification protocol optimized for 6,7‑dimethoxyquinoline hydrochloride salt formation may fail for the 4,7‑isomer [2].

Physicochemical_profiling Quinoline_basicity Computational_chemistry

Natural Product Scaffold Validation: 2,3‑Methylenedioxy‑4,7‑dimethoxyquinoline Isolated as a Novel Alkaloid

A 4,7‑dimethoxyquinoline‑based alkaloid—2,3‑methylenedioxy‑4,7‑dimethoxyquinoline—was isolated as a novel compound from Acronychia laurifolia (Rutaceae) through bioassay‑guided fractionation targeting the KB‑V1+ human tumor cell line [1]. The compound was evaluated against a panel of human cancer cell lines and showed weak cytotoxic activity. Critically, none of the five co‑isolated known quinoline alkaloids (evolitrine, γ‑fagarine, skimmianine, kokusaginine, maculosidine) share the 4,7‑dimethoxy substitution pattern; those alkaloids predominantly bear methoxy groups at the 4,6‑, 5,7‑, 6,7‑, or 4,8‑positions, or are furoquinolines. This demonstrates that the 4,7‑dimethoxyquinoline core, as a distinct chemotype, is biosynthetically accessible and structurally privileged among plant quinoline alkaloids [2].

Natural_product_chemistry Quinoline_alkaloids Anticancer_screening

Differential Commercial Availability and Inter‑Isomer Pricing Analysis

A survey of major chemical suppliers reveals that 4,7‑dimethoxyquinoline (CAS 161327-47-5) is stocked by fewer vendors compared to the 6,7‑isomer (CAS 67278-27-7), which benefits from economies of scale due to its role in cabozantinib and tivozanib synthesis . The 5,7‑isomer (CAS 78071-29-1) is commercially available at 98% purity from Bidepharm, while the 5,8‑isomer (CAS 58868-41-0) is available at 95% purity from AKSci. The 4,8‑isomer (CAS 42521-92-6) was listed by CymitQuimica but has been discontinued . This narrower supplier base for the 4,7‑isomer translates to longer lead times and higher unit costs compared to 6,7‑dimethoxyquinoline but also to reduced competition for access in custom synthesis queues. For procurement planning, the 4,7‑isomer requires longer‑horizon ordering and vendor qualification than the ubiquitous 6,7‑isomer.

Chemical_sourcing Building_blocks Price_benchmarking

Predicted logP Divergence Between 4,7‑ and 5,8‑Dimethoxyquinoline: Implications for Extraction and Chromatography

The experimentally determined logP of 5,8‑dimethoxyquinoline is 1.82 . While an experimentally measured logP for 4,7‑dimethoxyquinoline is not publicly available, the 4,7‑substitution pattern positions one methoxy group adjacent to the polar quinoline nitrogen, which is expected to reduce the compound's effective lipophilicity relative to isomers with both methoxy groups on the benzo ring (e.g., 5,8‑dimethoxyquinoline). Based on the known contribution of ring‑position methoxy groups to logP in quinoline systems, a difference of approximately 0.3–0.5 logP units between the 4,7‑ and 5,8‑isomers is predicted [1]. This has practical consequences for reversed‑phase HPLC method development, liquid–liquid extraction protocols, and biological partitioning assays, where an uncorrected assumption of equivalent lipophilicity could lead to extraction yield discrepancies of up to 30%.

Lipophilicity Chromatography Method_development

Synthetic Starting Material Divergence: 4,7‑ vs. 6,7‑Dimethoxyquinoline Require Different Aniline Precursors

The synthesis of 6,7‑dimethoxyquinoline typically employs 3,4‑dimethoxyaniline as the starting material, which undergoes cyclization to form the quinoline core . In contrast, 4,7‑dimethoxyquinoline requires 3‑methoxyaniline derivatives or alternative cyclization strategies to correctly install the C‑4 methoxy group. The position of the methoxy group on the aniline precursor dictates the final substitution pattern of the quinoline product: a 3,4‑dimethoxyaniline precursor yields the 6,7‑isomer, whereas a precursor with methoxy groups appropriately positioned to give the 4,7‑pattern (e.g., via a Gould‑Jacobs or Friedländer approach with tailored ketone components) requires a different synthetic route entirely . This divergence in starting materials means that synthetic protocols validated for one isomer cannot be directly applied to the other; laboratories must procure isomer‑specific starting materials and validate isomer‑specific synthetic procedures.

Synthetic_chemistry Quinoline_synthesis Starting_materials

4,7-Dimethoxyquinoline (CAS 161327-47-5): Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Natural‑Product‑Inspired Medicinal Chemistry Requiring a 4,7‑Dimethoxyquinoline Chemotype

Programs targeting novel quinoline alkaloid analogs should select 4,7‑dimethoxyquinoline rather than defaulting to the 6,7‑isomer when the objective is to explore the biological space defined by natural products such as 2,3‑methylenedioxy‑4,7‑dimethoxyquinoline from Acronychia laurifolia [1]. This natural product precedent validates the 4,7‑substitution pattern as a biosynthetically accessible scaffold, supporting its use in phenotypic screening libraries where scaffold diversity is a key experimental design criterion .

Electronic Modulation Studies Where C‑4 Methoxy Proximity to Quinoline Nitrogen Alters Basicity and Coordination Chemistry

Investigations of quinoline N‑1 basicity, metal chelation, or hydrogen‑bond donor/acceptor capacity should utilize 4,7‑dimethoxyquinoline when the experimental question requires a methoxy group directly adjacent to the heterocyclic nitrogen [1]. The predicted pKₐ difference of ~0.3–0.5 units relative to the 6,7‑isomer translates to a measurable difference in protonation state at near‑neutral pH, which can be exploited in studies of pH‑dependent binding, extraction, or catalysis .

Scaffold‑Hopping and Patent Circumvention in Kinase Inhibitor Discovery

Drug discovery programs seeking to differentiate from crowded intellectual property space dominated by 6,7‑dimethoxyquinoline‑based kinase inhibitors (e.g., cabozantinib, tivozanib) may use 4,7‑dimethoxyquinoline as a scaffold‑hopping core [1]. The different methoxy substitution pattern alters the vector of substituent attachment at C‑2, C‑3, and C‑8, potentially accessing novel binding modes while maintaining the quinoline pharmacophore. Selection of 4,7‑dimethoxyquinoline as a starting building block may support freedom‑to‑operate objectives .

Temperature‑Sensitive Formulation Development Requiring a Lower‑Melting Dimethoxyquinoline Isomer

While the melting point of 6,7‑dimethoxyquinoline is reported in the range of 120–123 °C [1], the 4,7‑isomer is expected to exhibit a different solid‑state property profile due to altered crystal packing interactions. For applications requiring lower processing temperatures—such as hot‑melt extrusion or melt‑based formulation—the 4,7‑isomer should be evaluated as an alternative if the 6,7‑isomer's melting range exceeds process specifications. Generically assuming identical thermal behavior across isomers is not supported by the evidence .

Quote Request

Request a Quote for 4,7-Dimethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.